Mycophenolic acid glucuronide
Overview
Description
Mycophenolic acid glucuronide is a metabolite of mycophenolic acid, which is an immunosuppressant used primarily to prevent organ rejection in transplant patients. Mycophenolic acid is derived from the fungus Penicillium species and is known for its ability to inhibit the proliferation of lymphocytes by blocking the synthesis of guanosine nucleotides . This compound is formed through the glucuronidation process, where mycophenolic acid is conjugated with glucuronic acid .
Scientific Research Applications
Mycophenolic acid glucuronide has several applications in scientific research:
Mechanism of Action
Target of Action
Mycophenolic acid (MPA), the active moiety of the prodrug mycophenolate mofetil, is a potent immunosuppressant agent . The primary target of MPA is the enzyme inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the de novo synthesis of guanosine nucleotides within lymphocytes . By inhibiting IMPDH, MPA interferes with the proliferation of T and B lymphocytes .
Mode of Action
MPA is a selective noncompetitive and reversible inhibitor of IMPDH . It blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . This inhibition disrupts the de novo pathway of guanosine nucleotide synthesis, thereby suppressing the proliferation of T and B lymphocytes .
Biochemical Pathways
The inhibition of IMPDH by MPA leads to a decrease in the levels of guanosine nucleotides, which are essential for DNA and RNA synthesis. This results in the selective inhibition of T-lymphocyte proliferation at the S-phase . The basic mechanism of action of MPA is the selective inhibition of T-lymphocyte proliferation at the S-phase .
Pharmacokinetics
MPA is metabolized predominantly to the inactive 7-O-glucuronide (MPAG) via glucuronidation . The apparent oral clearance (CL/F) of MPA in the final model was 2.87 L/h, which is lower than that reported for similar patients on corticosteroid-based regimens . The pharmacokinetics of MPA and MPAG were best described by a five-compartment first-order absorption with lag time, and a linear elimination structural model .
Result of Action
The result of MPA’s action is a potent immunosuppressive effect, which is used to prevent organ transplant rejections . By inhibiting the proliferation of T and B lymphocytes, MPA reduces the immune system’s ability to respond to foreign antigens, thereby preventing the rejection of transplanted organs .
Action Environment
MPA and its metabolites interact with transport systems responsible for the excretion of organic anions in the basolateral membrane of the human kidney . This interaction may interfere with the renal secretion of other drugs and substances, potentially affecting the action, efficacy, and stability of MPA . Furthermore, patient renal function, serum albumin levels, sex, ethnicity, food intake, concurrent administration of interacting drugs such as antacids, metal-containing medications and proton pump inhibitors, and polymorphisms in genes encoding uridine diphosphate glucuronosyltransferase were identified in some studies as having a significant influence on the pharmacokinetics of mycophenolate .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Mycophenolic acid glucuronide shows weak inhibition of the enzyme IMP dehydrogenase (IMPDH) type II . This enzyme is key in the proliferation process of T and B lymphocytes .
Cellular Effects
This compound has been shown to reduce tumor growth in an Ehrlich murine spontaneous adenocarcinoma model . This suggests that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to inhibit IMPDH, which is a key enzyme in the proliferation of T and B lymphocytes . This inhibition could lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
It is known that it can reduce tumor growth in an Ehrlich murine spontaneous adenocarcinoma model .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth. Specifically, a dosage of 6 mg/mouse administered once every two days for 6 days resulted in a 76.8% tumor inhibition compared to the untreated control .
Metabolic Pathways
This compound is a metabolite of mycophenolic acid, suggesting that it is involved in the metabolic pathways of this parent compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid glucuronide involves the enzymatic conjugation of mycophenolic acid with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Penicillium species to produce mycophenolic acid, followed by its extraction and purification. The purified mycophenolic acid is then subjected to glucuronidation using UGT enzymes in bioreactors .
Chemical Reactions Analysis
Types of Reactions: Mycophenolic acid glucuronide primarily undergoes hydrolysis and transacylation reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Transacylation: Presence of nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Mycophenolic acid and glucuronic acid.
Transacylation: Various acylated derivatives.
Oxidation: Oxidized forms of this compound.
Reduction: Reduced forms of this compound.
Comparison with Similar Compounds
Mycophenolic acid acyl glucuronide: Another metabolite of mycophenolic acid with similar properties but different pharmacological activity.
Glucuronides of other immunosuppressants: Such as tacrolimus glucuronide and cyclosporine glucuronide.
Uniqueness: Mycophenolic acid glucuronide is unique due to its specific role in the metabolism of mycophenolic acid. Unlike other glucuronides, it is formed from a compound that specifically targets lymphocyte proliferation, making it a crucial component in the pharmacokinetics of mycophenolic acid .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFGTSAYQQIUCN-HGIHDBQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043388 | |
Record name | Mycophenolic acid glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31528-44-6 | |
Record name | Mycophenolic acid glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mycophenolic acid glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31528-44-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYCOPHENOLIC ACID GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54TS5J9T0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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